molecular formula C14H27N3O3 B14796549 tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate

Cat. No.: B14796549
M. Wt: 285.38 g/mol
InChI Key: DHLNMATUWBDFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate is a synthetic organic compound with the molecular formula C14H27N3O3 It is characterized by a piperidine ring substituted with an aminopropanoyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but with different substituents on the piperidine ring.

    tert-Butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate: Another related compound with variations in the functional groups attached to the piperidine ring.

Uniqueness

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3

InChI Key

DHLNMATUWBDFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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